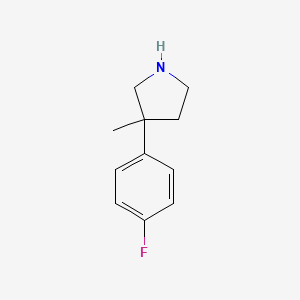![molecular formula C10H9FN2O B1443509 [1-(2-フルオロフェニル)-1H-ピラゾール-3-イル]メタノール CAS No. 1482422-89-8](/img/structure/B1443509.png)
[1-(2-フルオロフェニル)-1H-ピラゾール-3-イル]メタノール
概要
説明
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a hydroxymethyl group in this compound makes it an interesting subject for various chemical and biological studies.
科学的研究の応用
Chemistry
In chemistry, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol and its derivatives are investigated for their potential therapeutic applications. They are explored as potential drug candidates for the treatment of various diseases due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.
作用機序
Target of action
For instance, fluorophenyl groups are often used in medicinal chemistry due to their ability to form stable interactions with proteins . Pyrazol derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, and anticancer activities .
Mode of action
Fluorophenyl groups can enhance the ability of a drug to penetrate cell membranes, while pyrazol groups can interact with various enzymes and receptors .
Biochemical pathways
Without specific information on “[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol”, it’s difficult to say which biochemical pathways it might affect. Many drugs with fluorophenyl and pyrazol groups are known to affect a wide range of biochemical pathways .
Pharmacokinetics
Fluorine atoms in fluorophenyl groups can improve the metabolic stability of a drug, and pyrazol groups can influence the drug’s absorption and distribution .
Result of action
Without specific studies on “[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol”, it’s difficult to say what the molecular and cellular effects of its action might be. Fluorophenyl and pyrazol groups are often found in drugs with a wide range of effects .
Action environment
The action of “[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Without specific information, it’s difficult to say what these influences might be .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate then undergoes cyclization with an appropriate diketone or β-ketoester to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo further reduction to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Formation of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanone.
Reduction: Formation of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
類似化合物との比較
Similar Compounds
- [1-(2-fluorophenyl)-1H-pyrazol-4-yl]methanol
- [1-(2-fluorophenyl)-1H-pyrazol-5-yl]methanol
- [1-(2-chlorophenyl)-1H-pyrazol-3-yl]methanol
Uniqueness
Compared to similar compounds, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol exhibits unique properties due to the position of the fluorophenyl group and the hydroxymethyl group
特性
IUPAC Name |
[1-(2-fluorophenyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-2-4-10(9)13-6-5-8(7-14)12-13/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOOJFYRSITVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


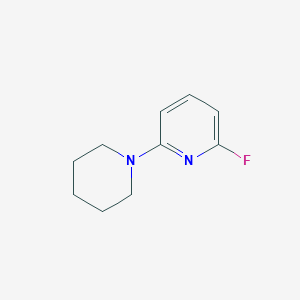
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)



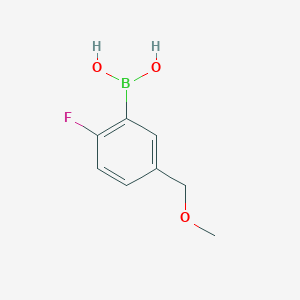
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)

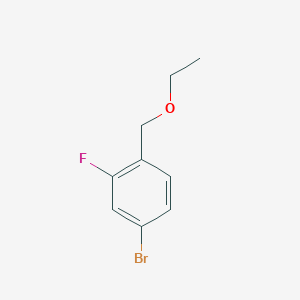
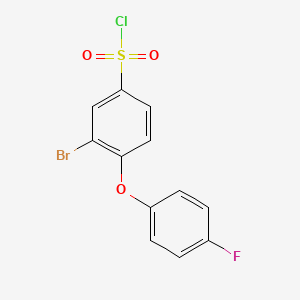
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)
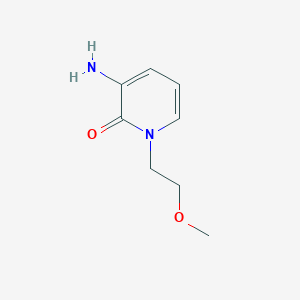
![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)
